
Aminopropyl Triethylene Glycol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminopropyl Triethylene Glycol is a chemical compound that combines the properties of an amine and a glycol. It is known for its versatility and is used in various industrial and scientific applications. The compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a triethylene glycol moiety.
准备方法
Synthetic Routes and Reaction Conditions
Aminopropyl Triethylene Glycol can be synthesized through a series of chemical reactions. One common method involves the reaction of triethylene glycol with 3-aminopropyltriethoxysilane. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as distillation, purification, and quality control to ensure the compound meets industry standards .
化学反应分析
Types of Reactions
Aminopropyl Triethylene Glycol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different glycol derivatives, while substitution reactions can produce a variety of amino-functionalized compounds .
科学研究应用
Aminopropyl Triethylene Glycol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the modification of biomolecules and in the preparation of biocompatible materials.
Medicine: It is used in drug delivery systems and in the development of medical devices.
作用机制
The mechanism of action of Aminopropyl Triethylene Glycol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with other molecules, while the glycol moiety provides solubility and flexibility. These properties enable the compound to participate in a range of chemical and biological processes .
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but with different functional groups.
Triethylene Glycol: Lacks the amino group, leading to different chemical properties.
Aminopropyl Dimethyl Siloxane: Contains a siloxane backbone, offering different reactivity.
Uniqueness
Aminopropyl Triethylene Glycol is unique due to its combination of an amino group and a triethylene glycol moiety. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in both research and industry .
属性
IUPAC Name |
2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDDDTPYWDCLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
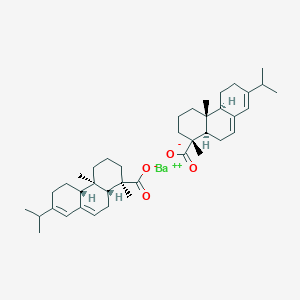
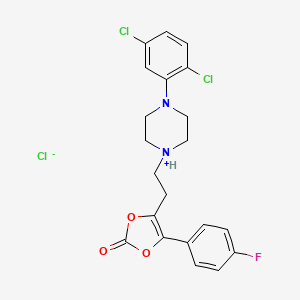
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
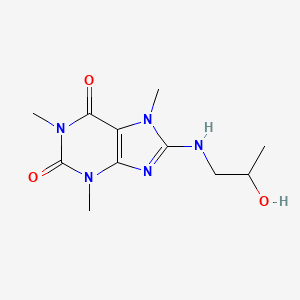
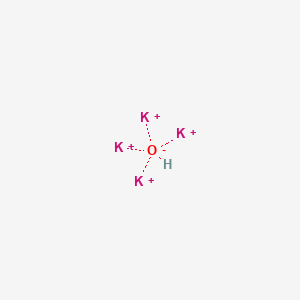
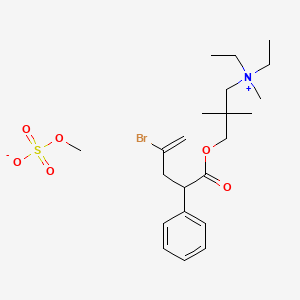
![Ledienosid [German]](/img/structure/B13766944.png)
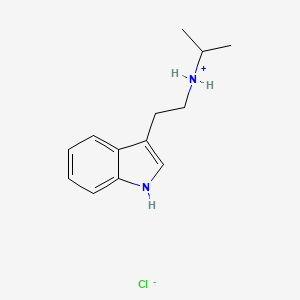
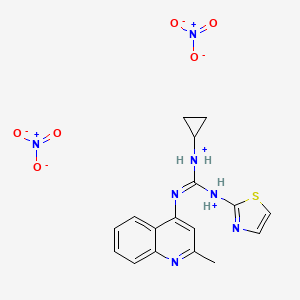
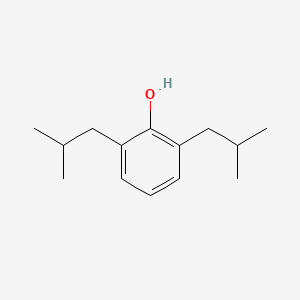
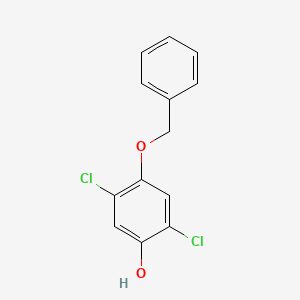
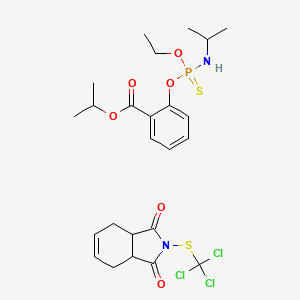
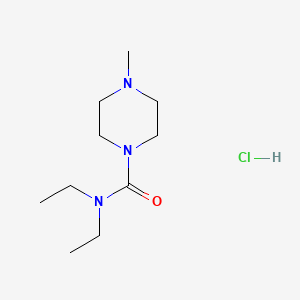
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)
